

# The Role of Claudin 18.2 in Gastric Differentiation: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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## Executive Summary

Claudin 18.2 (CLDN18.2), a tight junction protein with highly restricted expression in normal gastric mucosa, has emerged as a pivotal molecule in gastric differentiation and a premier therapeutic target in gastric cancer. Under normal physiological conditions, CLDN18.2 is integral to maintaining the barrier function of the gastric epithelium. During malignant transformation, however, the disruption of cell polarity leads to the exposure of CLDN18.2 epitopes on the cancer cell surface, making it an ideal target for antibody-based therapies. This guide provides an in-depth overview of the role of CLDN18.2 in gastric differentiation, its deregulation in cancer, associated signaling pathways, and detailed protocols for its detection and quantification.

## Claudin 18.2: A Key Regulator of Gastric Epithelial Homeostasis

Claudin-18 is a member of the claudin family of proteins, which are essential components of tight junctions that regulate paracellular permeability and maintain cell polarity.[1][2] The CLDN18 gene encodes two splice variants: CLDN18.1, predominantly found in the lung, and CLDN18.2, which is highly specific to the differentiated epithelial cells of the gastric mucosa.[3] [4] In the stomach, CLDN18.2 is crucial for maintaining the integrity of the epithelial barrier, a critical function in the harsh acidic environment of the stomach.[4] Its expression is confined to

the differentiated cells of the gastric glands and is absent from the gastric stem cell zone.[1] This tissue-specific expression pattern underscores its role as a marker of gastric lineage and differentiation.[5]

## Dysregulation of CLDN18.2 in Gastric Cancer

The transition from a healthy gastric epithelium to a malignant phenotype is often accompanied by significant changes in the expression and localization of CLDN18.2. While its expression might be downregulated in some gastric cancers compared to normal tissue, it is frequently retained in a significant proportion of primary gastric tumors and their metastases.[3][6] A key event in the malignant transformation is the loss of epithelial cell polarity, which exposes the extracellular loops of CLDN18.2 on the tumor cell surface.[7] This aberrant surface exposure in cancer cells, while being largely shielded within the tight junctions of normal gastric mucosa, provides a unique therapeutic window for targeted therapies.[7]

## Quantitative Analysis of CLDN18.2 Expression in Gastric Cancer

The expression of CLDN18.2 in gastric cancer has been extensively studied, and its correlation with various clinicopathological features has been a subject of numerous investigations. The data, however, can vary depending on the scoring criteria and patient cohorts. Below are summary tables of quantitative data from various studies.

Table 1: Prevalence of CLDN18.2 Positivity in Gastric Cancer Subtypes

Histological Subtype (Lauren Classification)	CLDN18.2 Positivity Rate (%)	Reference(s)
Diffuse	48.3	[3][4]
Intestinal	38.8	[3][4]
Mixed	42.9	[3][4]

Table 2: Correlation of CLDN18.2 Expression with Clinicopathological Parameters

Clinicopathological Parameter	Correlation with CLDN18.2 Expression	Reference(s)
T Stage (Tumor Invasion)	No significant correlation / Conflicting data	[8][9]
TNM Stage	Positively correlated in some studies	[10]
Lauren Classification	Higher in Diffuse Type	[3][8]
HER2 Status	Lower in HER2-positive tumors	[11]
EBV Status	Higher in EBV-associated gastric cancer	[5][10][11]
PD-L1 Expression	Positively correlated	[10][11]
MUC5AC Expression	Positively correlated	[8]
MUC6 Expression	Positively correlated	[8]
TFF2 Expression	Positively correlated	[8]
Overall Survival (OS)	No consensus; some studies show association with poorer OS, others show no significant impact.	[6][9][10]
Progression-Free Survival (PFS)	Associated with poorer PFS in some meta-analyses.	[10]

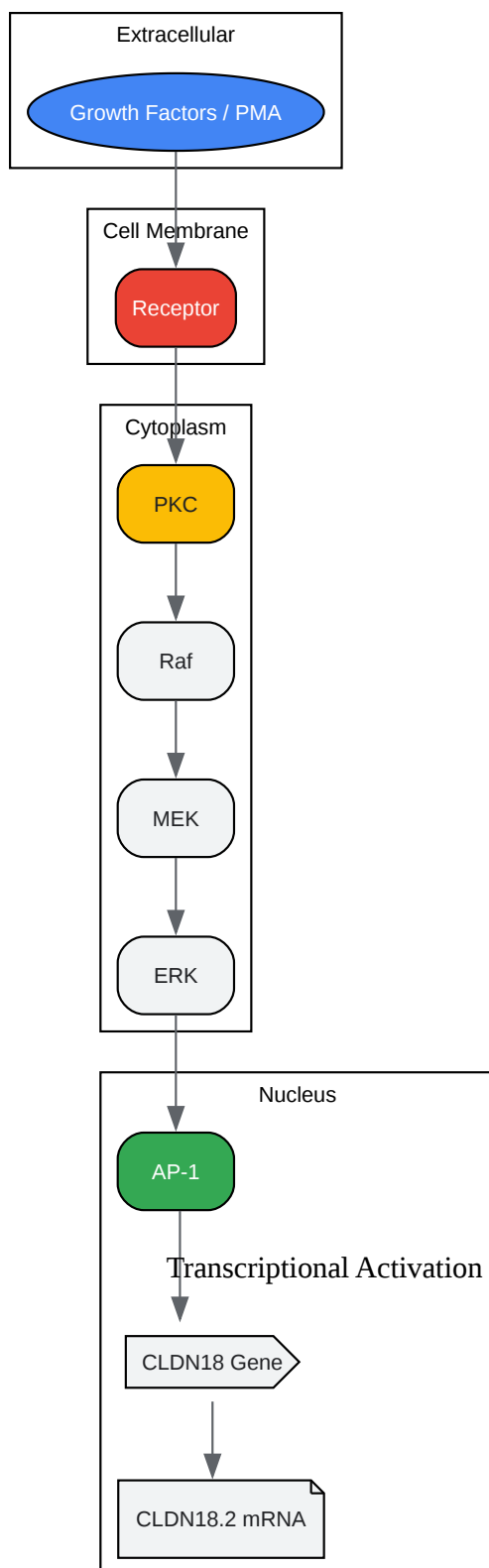
## Signaling Pathways Involving CLDN18.2

The regulation of CLDN18.2 expression and its downstream effects are intertwined with key cellular signaling pathways, notably the Protein Kinase C (PKC)/Mitogen-Activated Protein Kinase (MAPK) and the Wnt/ $\beta$ -catenin pathways.

### PKC/MAPK Signaling Pathway

The PKC/MAPK pathway is a crucial regulator of cell proliferation, differentiation, and survival. In the context of gastric cancer, this pathway can influence the transcriptional activation of the

CLDN18 gene.

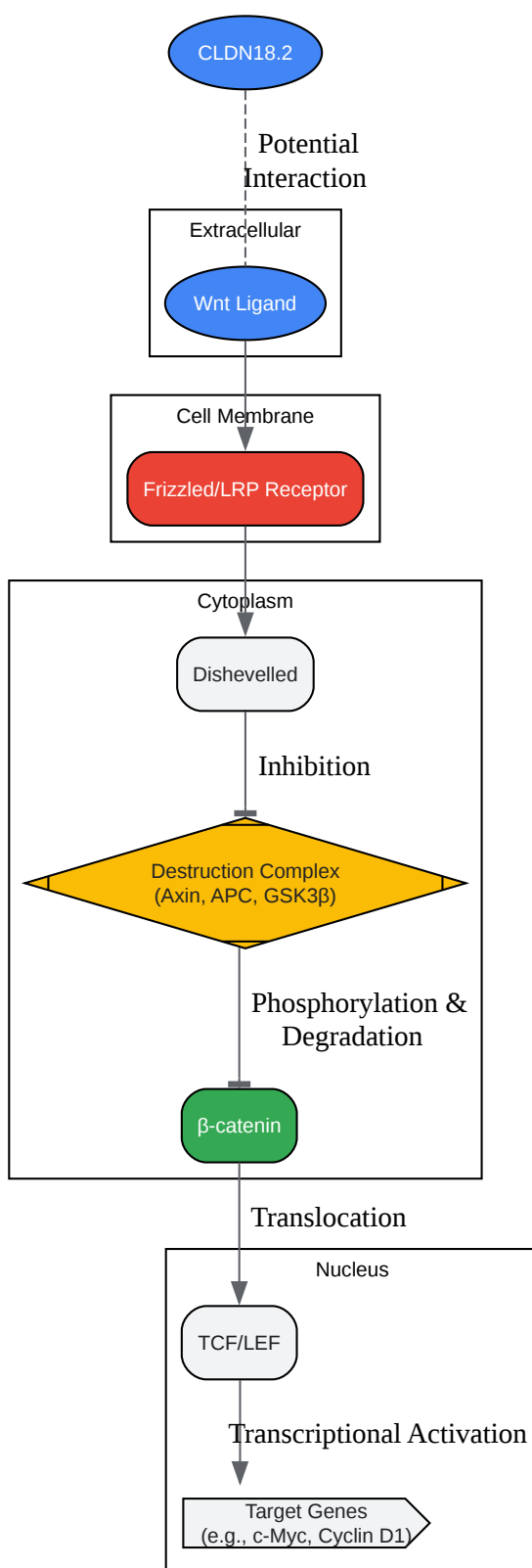


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Caption: PKC/MAPK signaling cascade leading to the transcriptional activation of the CLDN18 gene.

## Wnt/ $\beta$ -catenin Signaling Pathway

The Wnt/ $\beta$ -catenin pathway is fundamental in embryonic development and tissue homeostasis, and its dysregulation is a hallmark of many cancers, including gastric cancer.<sup>[12]</sup> Studies suggest a link between CLDN18.2 and the Wnt signaling pathway, which is critical for the self-renewal of gastric cancer stem cells.<sup>[8][12][13]</sup>



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Caption: The canonical Wnt/β-catenin signaling pathway and its potential link to CLDN18.2.

## Experimental Protocols for CLDN18.2 Analysis

Accurate and reproducible detection of CLDN18.2 is critical for both research and clinical applications. The following sections provide detailed methodologies for the most common experimental techniques.

### Immunohistochemistry (IHC) for CLDN18.2 Detection

IHC is the gold standard for assessing CLDN18.2 protein expression in formalin-fixed, paraffin-embedded (FFPE) tissues.

Protocol:

- Specimen Preparation:
  - Use routinely processed FFPE tissue blocks.
  - Cut sections at 3-6  $\mu$ m and mount on positively charged slides.
  - Dry slides completely, either at room temperature or by baking at 60°C for 60 minutes.
- Deparaffinization and Rehydration:
  - Immerse slides in xylene (or a xylene substitute) for 2-3 changes, 5-10 minutes each.
  - Rehydrate through a graded series of ethanol (100%, 95%, 70%), 3-5 minutes each.
  - Rinse with distilled water.
- Antigen Retrieval:
  - Perform heat-induced epitope retrieval (HIER) using a citrate-based buffer (pH 6.0) or an EDTA-based buffer (pH 9.0) in a pressure cooker, steamer, or water bath at 95-100°C for 20-40 minutes.
  - Allow slides to cool to room temperature.
- Blocking:

- Block endogenous peroxidase activity with 3% hydrogen peroxide for 10-15 minutes.
- Rinse with wash buffer (e.g., PBS or TBS).
- Block non-specific protein binding with a protein block solution (e.g., 5% normal goat serum in wash buffer) for 30-60 minutes.
- Primary Antibody Incubation:
  - Incubate sections with a validated primary antibody against CLDN18.2 (e.g., clone 43-14A) at the optimal dilution overnight at 4°C or for 1-2 hours at room temperature in a humidified chamber.
- Detection System:
  - Rinse with wash buffer.
  - Incubate with a biotinylated secondary antibody followed by a streptavidin-horseradish peroxidase (HRP) conjugate, or use a polymer-based HRP detection system according to the manufacturer's instructions.
- Chromogen Application:
  - Apply a chromogen substrate solution (e.g., 3,3'-Diaminobenzidine - DAB) and incubate until the desired brown color develops.
  - Rinse with distilled water to stop the reaction.
- Counterstaining, Dehydration, and Mounting:
  - Counterstain with hematoxylin.
  - Dehydrate through a graded series of ethanol and clear in xylene.
  - Mount with a permanent mounting medium.

Interpretation: CLDN18.2 expression is typically evaluated based on the intensity of membranous staining (0, 1+, 2+, 3+) and the percentage of positive tumor cells. For clinical



trials involving zolbetuximab, a common positivity cutoff is  $\geq 75\%$  of tumor cells with moderate-to-strong (2+/3+) membranous staining.<sup>[4][11]</sup>

## In Situ Hybridization (ISH) for CLDN18.2 mRNA Detection

ISH allows for the visualization of CLDN18.2 mRNA expression within the morphological context of the tissue.

Protocol:

- Probe Design and Synthesis:
  - Design and synthesize labeled (e.g., DIG or biotin) antisense and sense (negative control) RNA probes specific for CLDN18.2.
- Tissue Preparation:
  - Use FFPE tissue sections (4-6  $\mu\text{m}$ ) on charged slides.
  - Deparaffinize and rehydrate as for IHC.
- Permeabilization:
  - Treat with Proteinase K (10-20  $\mu\text{g/mL}$ ) for 10-30 minutes at 37°C to unmask the target RNA.
  - Post-fix with 4% paraformaldehyde.
- Hybridization:
  - Pre-hybridize sections in hybridization buffer for 1-2 hours at the hybridization temperature (e.g., 55-65°C).
  - Denature the labeled probe by heating to 80-95°C for 5 minutes and then snap-cooling on ice.

- Apply the denatured probe in hybridization buffer to the sections and incubate overnight at the hybridization temperature in a humidified chamber.
- Post-Hybridization Washes:
  - Perform a series of stringent washes with decreasing concentrations of saline-sodium citrate (SSC) buffer and increasing temperatures to remove non-specifically bound probe.
- Detection:
  - Block with a suitable blocking reagent.
  - Incubate with an anti-label antibody conjugated to an enzyme (e.g., anti-DIG-AP or streptavidin-HRP).
  - Wash to remove unbound antibody.
  - Apply a chromogenic substrate (e.g., NBT/BCIP for AP or DAB for HRP) to visualize the signal.
- Counterstaining and Mounting:
  - Counterstain with a nuclear stain (e.g., Nuclear Fast Red).
  - Dehydrate and mount.

## Quantitative Real-Time PCR (qRT-PCR) for CLDN18.2 Gene Expression

qRT-PCR is a sensitive method for quantifying CLDN18.2 mRNA levels in tissue or cell lysates.

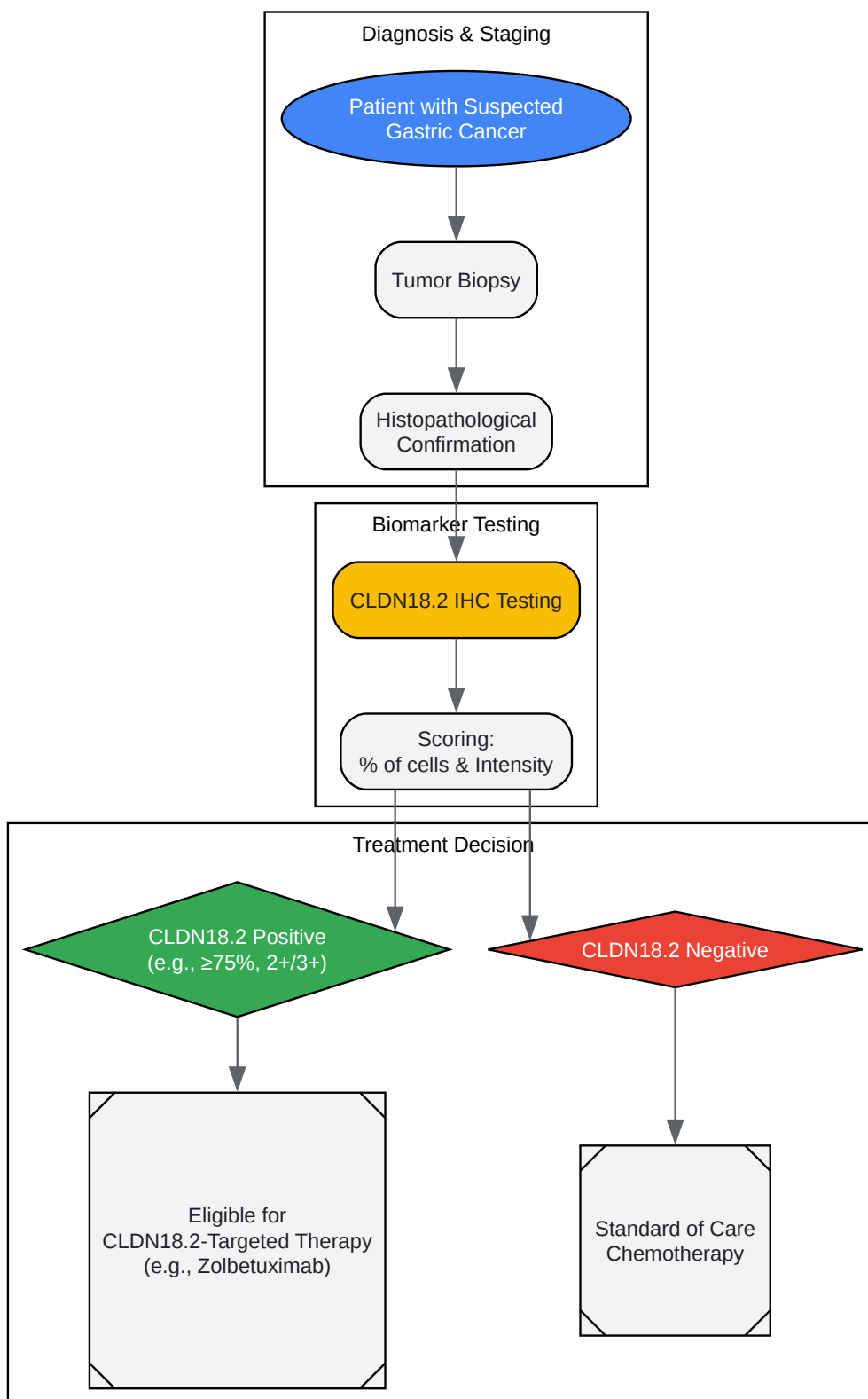
Protocol:

- RNA Extraction:
  - Extract total RNA from fresh-frozen gastric tissue or cultured cells using a commercial RNA extraction kit (e.g., TRIzol or column-based kits).

- Assess RNA quality and quantity using spectrophotometry and gel electrophoresis.
- cDNA Synthesis:
  - Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcription kit with oligo(dT) and/or random primers.
- qRT-PCR Reaction:
  - Prepare the reaction mixture containing cDNA template, forward and reverse primers for CLDN18.2 and a reference gene (e.g., GAPDH, ACTB), and a SYBR Green or TaqMan-based PCR master mix.
  - Perform the qRT-PCR on a real-time PCR instrument with a typical cycling program:
    - Initial denaturation (e.g., 95°C for 5-10 minutes).
    - 40 cycles of:
      - Denaturation (e.g., 95°C for 15 seconds).
      - Annealing/Extension (e.g., 60°C for 60 seconds).
  - Include a melt curve analysis for SYBR Green-based assays to ensure product specificity.
- Data Analysis:
  - Determine the cycle threshold (Ct) values for CLDN18.2 and the reference gene.
  - Calculate the relative expression of CLDN18.2 using the  $\Delta\Delta C_t$  method.

## CLDN18.2 as a Biomarker and Therapeutic Target

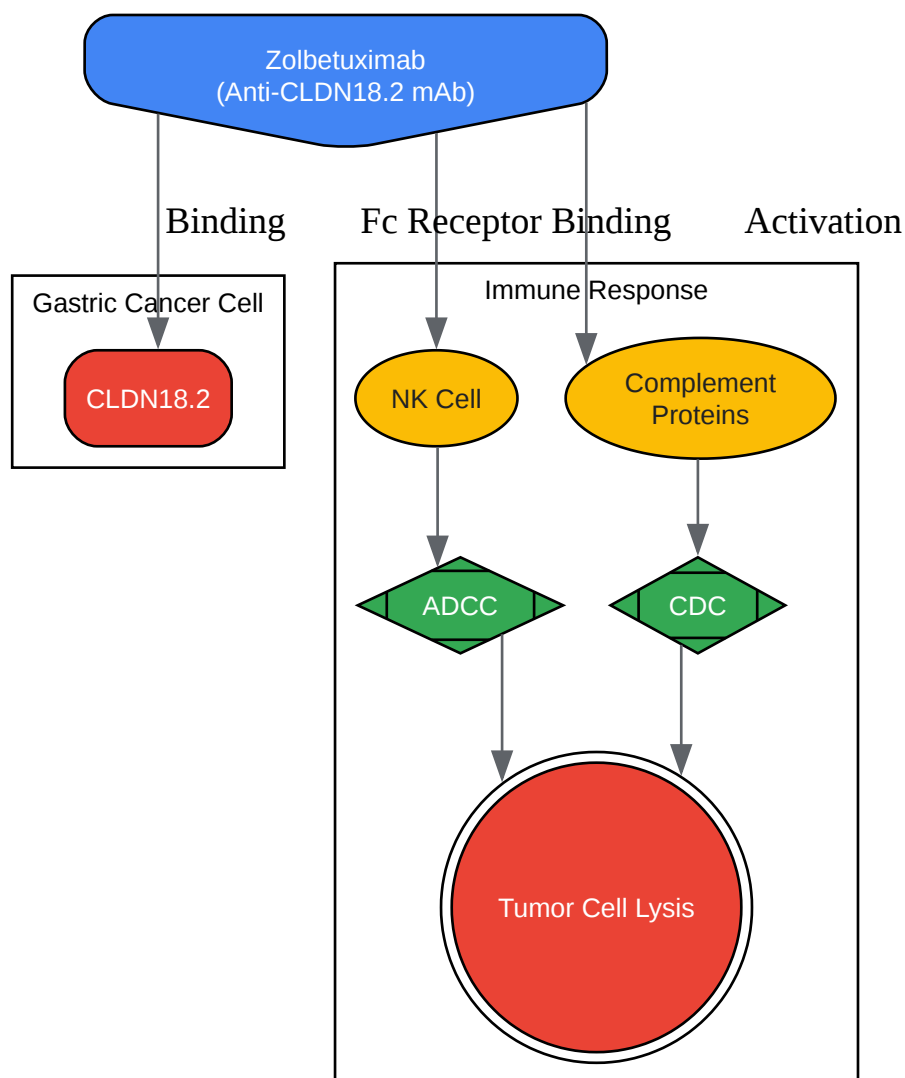
The unique expression profile of CLDN18.2 makes it an excellent biomarker for gastric lineage and a highly attractive target for cancer therapy.



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Caption: Workflow for CLDN18.2 as a predictive biomarker in gastric cancer.

The development of zolbetuximab, a chimeric IgG1 monoclonal antibody, has validated CLDN18.2 as a therapeutic target. Zolbetuximab binds to the exposed epitopes of CLDN18.2 on cancer cells and elicits an anti-tumor response primarily through antibody-dependent cellular cytotoxicity (ADCC) and complement-dependent cytotoxicity (CDC).[14]



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Caption: Mechanism of action of Zolbetuximab targeting CLDN18.2 on gastric cancer cells.

## Conclusion and Future Directions

Claudin 18.2 stands as a paradigm of a highly specific biomarker and therapeutic target in gastric cancer. Its restricted expression in normal tissue and frequent retention in tumors

provide a strong rationale for targeted therapies. The successful clinical development of zolbetuximab has paved the way for a new era of personalized medicine in gastric cancer. Future research will likely focus on overcoming potential resistance mechanisms, exploring combination therapies, and developing novel CLDN18.2-targeting modalities such as antibody-drug conjugates (ADCs) and CAR-T cell therapies.<sup>[14]</sup> A thorough understanding of the biology of CLDN18.2 and its role in gastric differentiation will continue to be paramount in advancing the treatment landscape for this challenging disease.

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- To cite this document: BenchChem. [The Role of Claudin 18.2 in Gastric Differentiation: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b611019#role-of-claudin-18-2-in-gastric-differentiation]

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